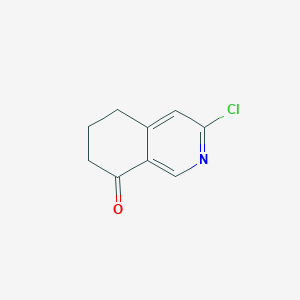

3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

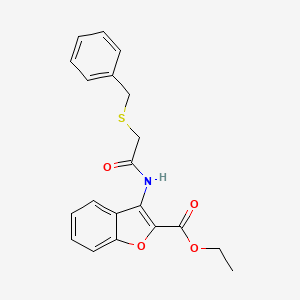

3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid (3-OH-THIQ-4-COOH) is an organic compound that belongs to the class of compounds known as tetrahydroisoquinolines. It has a molecular weight of 193.20 and its molecular formula is C10H11NO3 .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, which are similar to this compound, has been a subject of considerable research interest . Traditional methods such as the Pictet–Spengler and Bischler–Nepieralski reactions have been used, along with recent approaches such as enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels–Alder reaction .Molecular Structure Analysis

The molecular structure of this compound is based on the tetrahydroisoquinoline skeleton, which is an important structural motif present in several natural products and therapeutic lead compounds .Chemical Reactions Analysis

Tetrahydroisoquinolines, including this compound, can undergo various chemical reactions. For instance, they can be functionalized via multicomponent reactions . Also, they can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline .科学的研究の応用

Photolabile Protecting Groups and Caging Techniques

"Brominated hydroxyquinoline as a photolabile protecting group with sensitivity to multiphoton excitation" discusses the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline. This compound shows greater single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis suitable for in vivo applications, highlighting its potential use in caging biological messengers due to its increased solubility and low fluorescence properties (Fedoryak & Dore, 2002).

Enzymatic Synthesis and Resolution

"Efficient dynamic kinetic resolution method for the synthesis of enantiopure 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid" presents a method for synthesizing enantiomerically pure tetrahydroisoquinoline derivatives, which are useful in the synthesis of modulators of nuclear receptors. This involves enzymatic hydrolysis indicating a potential application in the stereoselective synthesis of complex molecules (Forró et al., 2016).

Oxidative Decarboxylation

"The enzymatic oxidation of phenolic tetrahydroisoquinoline-1-carboxylic acids" describes the oxidative decarboxylation of tetrahydroisoquinoline-1-carboxylic acids to form dihydroisoquinolines using enzymes such as horseradish peroxidase or fungal laccase. Although attempts to form aporphine were unsuccessful, this study highlights the role of oxidative processes in modifying isoquinoline derivatives (Coutts et al., 1979).

Neurological Research and Potential Therapeutic Compounds

"Effects of new endogenous nonprotein amino acids, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, on behavior of mice" explores several tetrahydroisoquinoline-3-carboxylic acids synthesized and their transiently increasing effect on locomotor activity in mice. This study provides insights into the physiological role these compounds may play in the brain, opening avenues for neurological research and potential therapeutic applications (Nakagawa et al., 1996).

Material Science and Luminescence

"Hydrogen-bonded Lamellar Network of Pyromellitic Acid Pillared by 8-Hydroxyquinoline" investigates the formation of a robust lamellar structure where hydrogen bonds create sheets pillared by cations, showcasing an application in creating extended three-dimensional networks. This study highlights the material science application of hydroxyquinoline derivatives in forming novel structures with potential use in catalysis, separation, or luminescence applications (Wang et al., 2006).

作用機序

Target of Action

3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid, also known as 3-Oxo-2,3,5,6,7,8-hexahydro-isoquinoline-4-carboxylic acid, is a tetrahydroisoquinoline derivative. Tetrahydroisoquinolines are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

特性

IUPAC Name |

3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9-8(10(13)14)7-4-2-1-3-6(7)5-11-9/h5H,1-4H2,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPCWRRGOYPJLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C(=O)NC=C2C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid](/img/structure/B2842891.png)

![1-(Benzenesulfonyl)-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2842893.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2842895.png)

![(3S,4S)-1-Benzyl-4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-3-ol](/img/structure/B2842897.png)

![Ethyl 4-({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2842901.png)

![5-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide](/img/structure/B2842902.png)

![N-Ethyl-1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide](/img/structure/B2842903.png)

![(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2842905.png)